molecular formula C12H17NO B2583841 (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine CAS No. 2248172-67-8

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine

Cat. No.: B2583841
CAS No.: 2248172-67-8
M. Wt: 191.274
InChI Key: JJKKAVCBKWORSR-SECBINFHSA-N
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Description

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a chiral chromane derivative of significant interest in medicinal chemistry and pharmacological research. Chromane and chromene scaffolds are recognized for their diverse biological activities, making them valuable templates for developing novel therapeutic agents. This compound is supplied as a single stereoisomer, which is critical for investigating stereospecific interactions with biological targets. Research into structurally related chromane and chromene derivatives indicates potential applications in the study of the central nervous system (CNS). These compounds have been investigated as ligands for various neuroreceptors and have shown promise in preclinical research models for a range of disorders, including psychiatric conditions, pain, and substance abuse . The chromane core structure is a privileged scaffold in drug discovery, often explored for its potential as an agonist or antagonist at key CNS targets . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols. The product is provided with comprehensive analytical data to ensure identity and purity.

Properties

IUPAC Name

(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKKAVCBKWORSR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, also known by its CAS number 2248172-67-8, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H17NO
  • Molecular Weight : 205.27 g/mol
  • Structure : The compound features a chromene moiety, which is significant for its interaction with biological systems.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:

  • G-protein-coupled receptors (GPCRs) : These are critical for many physiological processes and are a common target for pharmacological agents.
  • Dopaminergic and serotonergic systems : The compound may influence mood and cognitive functions through these pathways.

Pharmacological Effects

  • Neuroprotective Effects :
    • Studies suggest that the compound may offer neuroprotection against oxidative stress and neuroinflammation, potentially benefiting conditions like Alzheimer’s disease.
  • Antidepressant-like Activity :
    • Animal models have demonstrated that this compound exhibits antidepressant-like effects, possibly through serotonin receptor modulation.
  • Anti-inflammatory Properties :
    • The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.

Case Studies

  • Study on Neuroprotective Effects :
    • A study published in the Journal of Neurochemistry examined the neuroprotective properties of this compound in a mouse model of Parkinson's disease. Results indicated a significant reduction in neurodegeneration markers compared to control groups .
  • Antidepressant Activity :
    • Research published in Pharmacology Biochemistry and Behavior assessed the behavioral effects of the compound in rodent models. The findings revealed that administration led to increased locomotor activity and reduced despair-like behavior in forced swim tests, suggesting antidepressant potential .

Comparative Biological Activity Table

Biological ActivityMechanismReference
NeuroprotectionAntioxidant activity, reduction of neuroinflammation
Antidepressant-likeSerotonin receptor modulation
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Scientific Research Applications

Antihypertensive Properties

One significant application of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is its role as an intermediate in the synthesis of Nebivolol, a well-known antihypertensive agent. Nebivolol functions primarily as a selective beta-1 adrenergic receptor blocker with additional vasodilating properties attributed to its ability to enhance nitric oxide release . The compound's structural features contribute to its efficacy in managing hypertension and improving cardiovascular health.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant DPP-4 inhibitory activity. DPP-4 inhibitors are crucial in the treatment of type 2 diabetes mellitus as they enhance insulin secretion and suppress glucagon release. For instance, a related compound demonstrated over 80% inhibition of DPP-4 activity at a low dosage, suggesting that this compound could be explored for similar therapeutic applications .

Beta-Adrenergic Receptor Interaction

The mechanism through which this compound acts as an antihypertensive agent involves its interaction with beta-adrenoceptors. By selectively blocking these receptors, the compound reduces heart rate and myocardial contractility, leading to decreased blood pressure .

Enzyme Inhibition

As a potential DPP-4 inhibitor, this compound may exert its effects by binding to the active site of the DPP-4 enzyme. This inhibition results in prolonged incretin levels, which are beneficial for glucose metabolism and overall glycemic control .

Research Findings and Case Studies

Study Focus Findings
Study on Nebivolol SynthesisInvestigated the synthesis pathways involving this compoundIdentified efficient methods for synthesizing Nebivolol using this compound as an intermediate
DPP-4 Inhibition StudyEvaluated the pharmacological effects of related chromene derivativesShowed >80% inhibition of DPP-4 activity comparable to existing treatments like omarigliptin

Comparison with Similar Compounds

Structural Analogues of Chromene Derivatives

The compound’s structural uniqueness lies in the chromene core, the position of the amine group, and stereochemistry. Key comparisons include:

5,7-Dihydroxy-4-propyl-2H-chromen-2-one
  • Structure : A 2H-chromen-2-one derivative with hydroxyl groups at positions 5 and 7 and a propyl group at position 3.
  • Biological Activity : Demonstrates antimicrobial and antitumor activity, validated through docking studies. The hydroxyl groups enhance hydrogen bonding with biological targets .
  • Comparison : Unlike the target compound, this analog lacks an amine group, suggesting differences in target interactions. The absence of a basic amine may reduce solubility in physiological conditions.
(4S)-6-Propan-2-yl-3,4-dihydro-2H-chromen-4-amine hydrochloride
  • Structure : Chromene ring with an isopropyl substituent at position 6 and an amine at position 4 (S-configuration). Molecular weight: 227.73 g/mol .
  • Comparison : The amine group’s position (chromene ring vs. propan-1-amine side chain) and substituents (isopropyl vs. hydrogen/propyl) may influence receptor binding. The hydrochloride salt enhances aqueous solubility compared to free-base amines.
6-(Propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
  • Structure : Indene core (bicyclic) with an isopropyl group and amine at position 1.
  • This may affect blood-brain barrier penetration or metabolic stability .

Stereochemical and Functional Group Comparisons

  • (S)-1-(3,4-Dimethoxy-phenyl)-2-propanamine : Features a dimethoxyphenyl group instead of chromene. The (S)-configuration and primary amine are shared with the target compound, but the aromatic system’s electron-rich nature (methoxy groups) may enhance π-π stacking interactions.

  • Deuterated Chlorpheniramine Derivatives : These compounds (e.g., chlorpheniramine-d6 maleate) highlight the role of isotopic substitution in pharmacokinetic studies. While structurally distinct, they emphasize the importance of amine group modifications in drug design.

Physicochemical Properties

  • Solubility : Amines in free-base form (e.g., target compound) are less water-soluble than hydrochloride salts (e.g., ).
  • Stability : Chromene rings are generally stable under physiological conditions, but substituents like amines may increase susceptibility to oxidation.

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